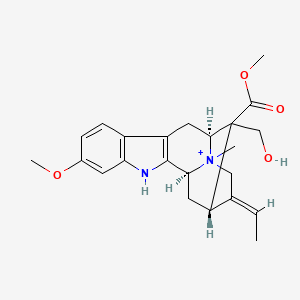
Verrucosidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verrucosidin is a natural product found in Penicillium verrucosum and Talaromyces verruculosus with data available.
Aplicaciones Científicas De Investigación
Detection in Food Products : Verrucosidin, identified as a tremorgenic mycotoxin causing neurological diseases, has been found in dry-ripened foods due to toxigenic molds. A study developed a real-time PCR protocol to quantify verrucosidin-producing molds in foods, enhancing food safety by monitoring its presence in the food chain (Rodríguez et al., 2012).
Cancer Research : In cancer research, verrucosidin was repositioned as an inhibitor of mitochondrial electron transport chain complex I. This study highlighted its cytotoxicity under hypoglycemic conditions and potential as a cancer therapeutic agent, particularly in targeting mitochondrial energy production (Thomas et al., 2013).
Antibiotic Properties : A new verrucosidin derivative, isolated from a marine fungus, exhibited antibiotic activity against Bacillus subtilis. This highlights verrucosidin's potential in developing new antibiotic compounds (Pan et al., 2016).
Molecular Studies and Toxicity : Molecular studies identified verrucofortine, a major metabolite of the fungus that produces verrucosidin. Although structurally unrelated to verrucosidin, this study contributes to understanding the complex metabolites produced by the same fungi (Hodge et al., 1988).
Derivative Compounds and Activity : Research on verrucosidin derivatives from a marine-derived fungus revealed compounds with potential neurotoxic and phytotoxic activities. This expands the scope of verrucosidin-related compounds and their applications (Yu et al., 2010).
Antipathogenic Properties : Novel verrucosidin derivatives showed inhibitory activities against human and aquatic pathogens, indicating their potential in antipathogenic applications (Li et al., 2022).
Genetic Studies and DNA Probing : A study focused on cloning genes from verrucosidin-producing Penicillium polonicum and developing DNA probes. This can aid in detecting verrucosidin-producing molds, which is important for food safety and understanding genetic factors related to its production (Aranda et al., 2002).
Glucose Uptake and Hypoglycemic Activity : Exploring verrucosidin derivatives from Penicillium cellarum revealed compounds with significant hypoglycemic activity. This suggests potential in developing new classes of hypoglycemic agents (Han et al., 2022).
Biosynthesis Gene Cluster Identification : The CRISPR-Cas9 technology was used to identify the verrucosidin biosynthesis gene cluster in Penicillium polonicum. This research provides insights into the genetic basis of verrucosidin production and opens avenues for biosynthetic studies (Valente et al., 2021).
Cytotoxicity Studies : Verrucosidin derivatives were studied for their cytotoxic activity against cancer cell lines, suggesting their potential use in cancer therapy (Xu et al., 2018).
Verrucosidin Production in Different Conditions : The study on Penicillium polonicum's ability to produce verrucosidin under various environmental conditions provides important insights for controlling and understanding its production in food products (Núñez et al., 2000).
Propiedades
Número CAS |
88389-71-3 |
|---|---|
Nombre del producto |
Verrucosidin |
Fórmula molecular |
C24H32O6 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O6/c1-12(11-22(6)21-23(7,30-21)16(5)28-22)10-13(2)18-24(8,29-18)19-14(3)17(26-9)15(4)20(25)27-19/h10-11,16,18,21H,1-9H3/b12-11+,13-10+/t16-,18+,21+,22+,23-,24-/m1/s1 |
Clave InChI |
JSVLNARHSWZARV-FOOXNAEUSA-N |
SMILES isomérico |
C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/[C@H]3[C@](O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |
SMILES |
CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |
SMILES canónico |
CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C |
Sinónimos |
verrucosidin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)
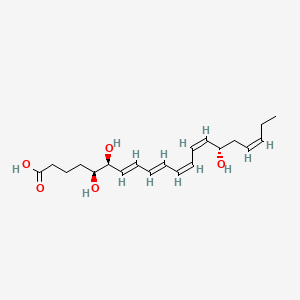
![5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1238892.png)

![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)
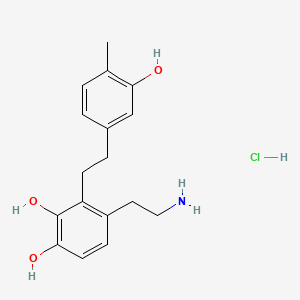

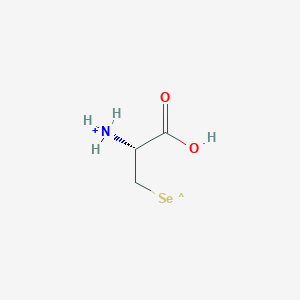

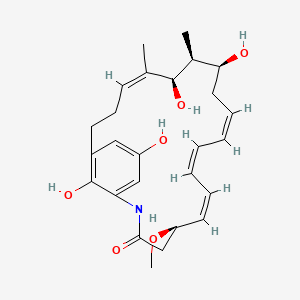

![ethyl (Z)-3-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methylamino]but-2-enoate](/img/structure/B1238908.png)
